molecular formula C14H22N4O3 B4343075 TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4343075
M. Wt: 294.35 g/mol
InChI Key: ODBYNRHCXTYOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrazole ring, and a piperazine moiety

Preparation Methods

The synthesis of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route typically includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole or piperazine rings.

Scientific Research Applications

This compound has several scientific research applications. It is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum . In addition to its role in antibiotic synthesis, TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is studied for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with enzymes and receptors involved in bacterial cell wall synthesis, contributing to its antibacterial properties . Further research is needed to elucidate its full range of molecular interactions and effects.

Comparison with Similar Compounds

Tert-butyl 4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate can be compared to other similar compounds, such as tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate These compounds share structural similarities, including the presence of pyrazole and piperazine rings, but differ in their specific substituents and functional groups

Properties

IUPAC Name

tert-butyl 4-(2-methylpyrazole-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-9-7-17(8-10-18)12(19)11-5-6-15-16(11)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBYNRHCXTYOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 6
TERT-BUTYL 4-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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